molecular formula C20H25O4- B11825624 A-Estradiol 2-Acetate

A-Estradiol 2-Acetate

Cat. No.: B11825624
M. Wt: 329.4 g/mol
InChI Key: NJSDZHOPOJPWOQ-AJMRNRSSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Estradiol 2-Acetate, also known as Estradiol 3-acetate, is a synthetic estrane steroid and the C3 acetate ester of estradiol. It is a prodrug of estradiol, meaning it is converted into the active form, estradiol, in the body. Estradiol is the most potent form of estrogen, a hormone that plays a crucial role in the development and maintenance of female reproductive tissues and secondary sexual characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-Estradiol 2-Acetate typically involves the esterification of estradiol. One common method is the reaction of estradiol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: A-Estradiol 2-Acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate group can be hydrolyzed to yield estradiol.

    Oxidation: The hydroxyl groups in estradiol can be oxidized to form estrone.

    Reduction: Estrone can be reduced back to estradiol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Hydrolysis: Estradiol

    Oxidation: Estrone

    Reduction: Estradiol (from estrone)

Scientific Research Applications

A-Estradiol 2-Acetate has a wide range of applications in scientific research:

Mechanism of Action

A-Estradiol 2-Acetate exerts its effects by being converted into estradiol in the body. Estradiol binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. The binding of estradiol to these receptors leads to the modulation of gene transcription and expression, resulting in the biological effects associated with estrogen .

Comparison with Similar Compounds

    Estradiol Valerate: Another ester of estradiol, commonly used in hormone replacement therapy.

    Estradiol Benzoate: Used in veterinary medicine and hormone therapy.

    Estradiol Cypionate: Used for long-acting hormone therapy.

    Estradiol Dienanthate: Another long-acting ester of estradiol.

Uniqueness: A-Estradiol 2-Acetate is unique due to its specific esterification at the C3 position, which influences its pharmacokinetics and pharmacodynamics. This esterification allows for a controlled release and conversion to estradiol in the body, making it a valuable compound in hormone replacement therapy .

Properties

Molecular Formula

C20H25O4-

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]acetate

InChI

InChI=1S/C20H26O4/c1-20-7-6-13-14(16(20)4-5-18(20)22)3-2-11-9-17(21)12(8-15(11)13)10-19(23)24/h8-9,13-14,16,18,21-22H,2-7,10H2,1H3,(H,23,24)/p-1/t13-,14+,16-,18-,20-/m0/s1

InChI Key

NJSDZHOPOJPWOQ-AJMRNRSSSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.